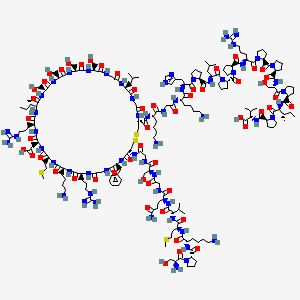
Anaprazole sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anaprazole Sodium is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups that enhance its activity. The synthesis typically involves the following steps:
- Formation of the benzimidazole core.
- Introduction of the sulfoxide group.
- Addition of the pyridine ring.
- Conversion to the sodium salt form for increased solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to remove impurities.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Anaprazole Sodium undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to sulfone.
Reduction: Reduction of the sulfoxide group to thioether.
Substitution: Introduction of functional groups on the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated reagents and catalysts.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anaprazole Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proton pump inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes involving acid secretion.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders and its potential use in combination therapies.
Industry: Utilized in the development of new formulations and drug delivery systems
Mechanism of Action
The primary mechanism of action of Anaprazole Sodium involves the inhibition of the H+/K+ ATPase enzyme system located on the parietal cells of the stomach lining . By binding irreversibly to the proton pumps, this compound effectively blocks the secretion of hydrochloric acid into the stomach, thereby reducing gastric acidity . This inhibition results in a decrease in gastric volume and acid concentration, creating a less acidic environment that allows for the healing of erosive esophagitis, peptic ulcers, and other acid-related conditions .
Comparison with Similar Compounds
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
- Pantoprazole
Comparison: Anaprazole Sodium is unique among proton pump inhibitors due to its specific chemical structure, which provides a longer duration of action and a more favorable safety profile compared to other similar compounds . It has shown to be effective in treating acid-related disorders with fewer side effects and a lower risk of drug-drug interactions .
Properties
Molecular Formula |
C21H23N2NaO4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
sodium;2-[[3-(3-methoxypropoxy)-2-methylphenyl]methylsulfinyl]-6,7-dihydrofuro[3,2-f]benzimidazol-3-ide |
InChI |
InChI=1S/C21H23N2O4S.Na/c1-14-16(5-3-6-19(14)26-9-4-8-25-2)13-28(24)21-22-17-11-15-7-10-27-20(15)12-18(17)23-21;/h3,5-6,11-12H,4,7-10,13H2,1-2H3;/q-1;+1 |
InChI Key |
LHPWFLYRYFEIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCCCOC)CS(=O)C2=NC3=C([N-]2)C=C4C(=C3)CCO4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















